molecular formula C10H6ClNO2S B1369437 4-(4-Chlorophenyl)thiazole-2-carboxylic acid CAS No. 779320-20-6

4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Cat. No.: B1369437
CAS No.: 779320-20-6
M. Wt: 239.68 g/mol
InChI Key: JOMOAMJPPUFTSI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-(4-Chlorophenyl)thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound can bind to other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting the normal function of topoisomerase II . This disruption leads to the accumulation of DNA damage, triggering cell death pathways. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby affecting cellular proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of topoisomerase II, inhibiting its activity and preventing the relaxation of supercoiled DNA . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound inducing sustained DNA damage and apoptosis in treated cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and utilization. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus, where it exerts its effects on DNA and other biomolecules. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and topoisomerase II, or to the mitochondria, where it can influence cellular energy production and apoptosis pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base to form the thiazole ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)thiazole-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
  • 2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid
  • 2-(4-Pyridyl)thiazole-4-carboxylic acid

Uniqueness

4-(4-Chlorophenyl)thiazole-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The specific substitution pattern on the thiazole ring can lead to different interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOAMJPPUFTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581687
Record name 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779320-20-6
Record name 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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